molecular formula C14H22N2O3S B6542866 N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide CAS No. 1070960-95-0

N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide

Cat. No. B6542866
CAS RN: 1070960-95-0
M. Wt: 298.40 g/mol
InChI Key: JPCWPRMICHRSJP-UHFFFAOYSA-N
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Description

Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in the biochemistry of life as they are key building blocks of proteins. The compound you mentioned is a complex amide .


Synthesis Analysis

Amides can be synthesized in a variety of ways. One common method is the reaction of an acid chloride with an amine. Another method is the reaction of an ester with an amine in a process called aminolysis .


Molecular Structure Analysis

The molecular structure of an amide consists of a carbonyl group (C=O) and a nitrogen atom. The nitrogen can be bonded to hydrogen atoms or carbon chains .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with nitrous acid to form carboxylic acids and nitrogen gas .


Physical And Chemical Properties Analysis

Amides generally have high boiling points due to the presence of polar C=O and N-H bonds which allow for strong intermolecular hydrogen bonding. They are usually solid at room temperature .

Safety and Hazards

The safety and hazards associated with a specific amide would depend on its specific structure. Some amides can be harmful if ingested or if they come into contact with the skin. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of amides is a very active area of research in both organic chemistry and biochemistry. Future directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

N,N-dimethyl-2-[4-(2-methylpropylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11(2)10-20(18,19)15-13-7-5-12(6-8-13)9-14(17)16(3)4/h5-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWPRMICHRSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide

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